molecular formula C22H26O5 B13416070 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) CAS No. 37773-74-3

5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)

Cat. No.: B13416070
CAS No.: 37773-74-3
M. Wt: 370.4 g/mol
InChI Key: ORYPNGMQKITQRV-UHFFFAOYSA-N
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Description

5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) is a dimeric compound featuring two 1,3-benzodioxole moieties linked via an oxybis(methylene) bridge (–O–CH₂–O–), with each benzodioxole unit substituted by a propyl group at the 6-position. The 1,3-benzodioxole scaffold is a common structural motif in natural and synthetic bioactive molecules, often associated with antioxidant, antimicrobial, and enzyme inhibitory properties. The oxybis(methylene) bridge introduces rigidity and influences electronic properties, while the propyl substituents may modulate lipophilicity and steric interactions.

Properties

CAS No.

37773-74-3

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methoxymethyl]-1,3-benzodioxole

InChI

InChI=1S/C22H26O5/c1-3-5-15-7-19-21(26-13-24-19)9-17(15)11-23-12-18-10-22-20(25-14-27-22)8-16(18)6-4-2/h7-10H,3-6,11-14H2,1-2H3

InChI Key

ORYPNGMQKITQRV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1COCC3=CC4=C(C=C3CCC)OCO4)OCO2

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Benzodioxole Intermediates

The preparation typically involves the synthesis of key benzodioxole intermediates, such as 6-propyl-2H-1,3-benzodioxole derivatives, followed by coupling reactions to form the oxybis(methylene) linkage.

  • Key Intermediate Synthesis : Starting from apiol (4,7-dimethoxy-6-propyl-1,3-benzodioxole), selective hydrogenation to dihydroapiol is performed using a palladium catalyst on porous ceramic support, achieving high yields and purity.

  • Formylation Step : The dihydroapiol intermediate undergoes formylation using a mixture prepared from ethyl formate and phosphorus pentachloride (PCl5) in dry dichloromethane, catalyzed by tin(IV) chloride (SnCl4) at low temperatures (-10 °C to 0 °C). This step yields 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde with approximately 90% yield after recrystallization from ethanol.

  • Coupling to Form Oxybis(methylene) Bridge : The aldehyde intermediates are then subjected to coupling reactions, often involving base-mediated condensation in inert solvents such as tetrahydrofuran or dimethylformamide. Lithium bis(trimethylsilyl)amide is commonly used as a base to facilitate the formation of the oxybis(methylene) linkage between two benzodioxole units.

  • Purification Considerations : Earlier methods faced challenges with oily intermediates and low overall yields (~5%) due to multiple purification steps including silica-gel chromatography. Recent improvements focus on avoiding column chromatography by optimizing reaction conditions and solvent systems to allow crystallization-based purification.

Green and One-Pot Synthetic Approaches

Recent research has explored bio-based and greener synthetic routes for related oxybis(methylene) bis-benzodioxole compounds, focusing on sustainability and process efficiency.

  • One-Pot Synthesis from Biomass-Derived Precursors : Using D-fructose as a starting material, a one-pot synthesis approach involves in-situ formation of 5-hydroxymethyl furfural (HMF), followed by self-etherification to form oxybis(methylene) bis-furfural derivatives. Although this is a related compound class, the methodology demonstrates the potential for sustainable synthesis pathways.

  • Catalysis and Solvent Systems : The use of heterogeneous sulfonic acid resin catalysts and green solvents such as dimethyl carbonate (DMC) facilitates dehydration and etherification steps under mild conditions. The process employs a Dean-Stark apparatus to remove water and drive the equilibrium toward product formation.

  • Yield and Efficiency : This approach yields approximately 30% of the target compound directly from D-fructose without isolating intermediates, highlighting a promising direction for scale-up and reduced waste generation.

Comparative Data Table of Preparation Methods

Preparation Aspect Traditional Multi-step Synthesis Green One-Pot Synthesis
Starting Materials Apiol, dihydroapiol, benzodioxole aldehydes D-fructose (biomass-derived)
Key Reagents PCl5, SnCl4, ethyl formate, lithium bis(trimethylsilyl)amide Sulfonic acid resin, dimethyl carbonate, TEAB
Reaction Conditions Low temperature (-10 °C to 0 °C), inert solvents Mild acidic conditions, Dean-Stark apparatus, DMC
Purification Methods Recrystallization, silica-gel chromatography (earlier methods) Crystallization, minimal purification steps
Overall Yield Up to 90% for intermediate steps; overall yield ~5% (older) Approximately 30% overall from D-fructose
Environmental Impact Use of chlorinated solvents, multiple steps Green solvents, one-pot, biomass feedstock
Scalability Challenging due to purification and yield Promising but requires further optimization

Research Results and Observations

  • The formylation of dihydroapiol catalyzed by SnCl4 in dichloromethane is highly efficient, yielding the aldehyde intermediate in 90% yield with clear spectral confirmation (IR carbonyl bands at 1609, 1674 cm⁻¹; mass spectrometry confirming molecular weight).

  • The coupling reactions to form the oxybis(methylene) bridge require careful control of temperature and stoichiometry to avoid side reactions and to maximize yield. Lithium bis(trimethylsilyl)amide base at temperatures between -10 °C and 50 °C is optimal.

  • Green chemistry approaches demonstrate the feasibility of synthesizing related oxybis(methylene) bis-benzodioxole compounds directly from renewable resources, reducing solvent waste and process complexity.

Chemical Reactions Analysis

Types of Reactions

5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Natural Products

  • Bromophenol Derivatives (e.g., Compound 4 from Vertebrata lanosa): Isolated from red algae, 5,5″-oxybis(methylene)bis(3-bromo-4-(2',3'-dibromo-4',5'-dihydroxylbenzyl)benzene-1,2-diol) shares the oxybis(methylene) bridge but differs in substituents (bromine and hydroxyl groups) and core structure (benzene rings instead of benzodioxole).
Feature Target Compound Bromophenol Derivative (Compound 4)
Core Structure 1,3-Benzodioxole dimer Benzene dimer with bromine/hydroxyl
Substituents 6-Propyl 3-Bromo, 4-(dibromodihydroxybenzyl)
Bioactivity Not reported Likely bioactive (marine origin)
Source Synthetic/Unreported Natural (Vertebrata lanosa)

Chiral Ligands (SEGPHOS Derivatives)

  • 5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole (SEGPHOS): Used in asymmetric catalysis, SEGPHOS derivatives retain the benzodioxole core but lack the oxybis(methylene) bridge and propyl substituents. Their phosphine groups enable coordination to transition metals, facilitating enantioselective reactions .
Feature Target Compound SEGPHOS Ligand
Core Structure 1,3-Benzodioxole dimer 4,4′-Bi-1,3-benzodioxole
Functional Groups Propyl Diphenylphosphino
Application Underexplored Catalysis (asymmetric synthesis)

Pharmaceutical Derivatives

  • Vitamin B6 Impurity 25 :
    5,5'-(Oxybis(methylene))bis(4-(hydroxymethyl)-2-methylpyridin-3-ol) dihydrochloride shares the oxybis(methylene) bridge but incorporates pyridin-3-ol rings instead of benzodioxole. As a pharmaceutical impurity, its structural similarity to vitamin B6 underscores the role of such dimers in drug degradation pathways .
Feature Target Compound Vitamin B6 Impurity 25
Core Structure 1,3-Benzodioxole dimer Pyridin-3-ol dimer
Functional Groups Propyl Hydroxymethyl, methyl
Application Underexplored Pharmaceutical impurity

Table 1: Key Properties of Compared Compounds

Compound Type Molecular Weight (g/mol) Key Functional Groups Notable Applications References
Target Compound ~322 (estimated) 6-Propyl, benzodioxole Underexplored
Bromophenol Derivative Not reported Bromine, hydroxyl Bioactive marine natural product
Furan-Based Dimer 246.19 Aldehyde Polymer precursor
SEGPHOS Ligand ~690 (estimated) Diphenylphosphino Asymmetric catalysis
Vitamin B6 Impurity 25 392.10 Hydroxymethyl, methyl Pharmaceutical impurity

Biological Activity

5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole), also known by its CAS number 109600-72-8, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14O5
  • Molecular Weight : 286.28 g/mol
  • Purity : >99%
  • Synonyms : 5,5'-(oxybis(methylene))bis(benzo[d][1,3]dioxole)

The compound features a benzodioxole core structure, which is characteristic of many bioactive compounds. Its unique structure enables various interactions with biological systems.

Antiviral Properties

Research indicates that compounds similar to 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) may exhibit antiviral properties. For instance, studies have shown that certain bisbenzimide compounds can inhibit human cytomegalovirus (HCMV) replication through interactions with DNA, suggesting a potential mechanism of action for related compounds .

Case Study : A study exploring the antiviral activity of bisbenzimide derivatives found that these compounds could inhibit HCMV by binding to viral DNA and host cell chromatin. This highlights the potential for 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) to exhibit similar antiviral effects.

Cytotoxicity

The cytotoxic effects of 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) have been assessed using MTT assays. These assays measure the ability of the compound to reduce cell viability in various cell lines. Preliminary findings suggest that at specific concentrations, the compound may exhibit selective cytotoxicity towards infected cells while sparing uninfected cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of HCMV replication
CytotoxicitySelective toxicity in infected cells
Interaction with DNAPotential binding to viral and host DNA

Detailed Research Findings

A comprehensive screening of bioactive compounds revealed that those structurally similar to 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) could interact with cellular mechanisms involved in viral replication. The Z’-factor analysis from screening assays indicated robust differentiation between treated and control groups, supporting the efficacy of these compounds in inhibiting viral processes .

Q & A

Q. How should researchers address contradictions in experimental data (e.g., conflicting spectroscopic or bioactivity results)?

  • Methodological Answer : Conduct systematic error analysis : verify instrument calibration, sample purity, and experimental replicates. For bioactivity discrepancies, test under standardized conditions (e.g., cell line consistency, serum-free media). Collaborate with computational groups to reconcile experimental/theoretical data .

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